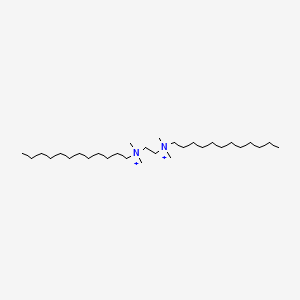

1,2-Ethanediaminium, N,N'-didodecyl-N,N,N',N'-tetramethyl-

Description

1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is a quaternary ammonium compound. It is characterized by its two long dodecyl chains and four methyl groups attached to the nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Properties

CAS No. |

18464-56-7 |

|---|---|

Molecular Formula |

C30H66N2+2 |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium |

InChI |

InChI=1S/C30H66N2/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3/q+2 |

InChI Key |

UREFWTSIFLAPEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- can be synthesized through a multi-step process. The initial step involves the alkylation of 1,2-ethanediamine with dodecyl bromide to form N,N’-didodecyl-1,2-ethanediamine. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of 1,2-ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine precursors.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

Oxidation: N,N’-didodecyl-N,N,N’,N’-tetramethyl-1,2-ethanediamine N-oxide.

Reduction: N,N’-didodecyl-1,2-ethanediamine.

Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is utilized in several scientific research fields:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1,2-ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- involves its interaction with cell membranes. The long hydrophobic dodecyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Lacks the long dodecyl chains, making it less effective as a surfactant.

N,N,N’,N’-Tetramethylethylenediamine: Similar structure but without the dodecyl chains, used primarily as a ligand in coordination chemistry.

Dodecyltrimethylammonium bromide: Contains a single dodecyl chain and three methyl groups, commonly used as a surfactant.

Uniqueness

1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is unique due to its dual long-chain structure, which enhances its surfactant properties and makes it highly effective in disrupting lipid membranes. This dual-chain feature distinguishes it from other quaternary ammonium compounds and broadens its range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.